![molecular formula C13H10FNO2 B2379093 2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid CAS No. 923751-96-6](/img/structure/B2379093.png)
2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid
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Description
2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid is a chemical compound that belongs to the quinolone family of compounds . It has a molecular formula of C13H10FNO2 and a molecular weight of 231.22 .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid is based on the quinoline ring system . The molecule contains a cyclopropyl group and a fluorine atom attached to the quinoline ring, and a carboxylic acid group attached to the 4-position of the quinoline ring .Scientific Research Applications
Antimycobacterial Activities
2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid derivatives have shown significant potential in antimycobacterial activities. Compounds synthesized from this chemical structure have demonstrated in vitro and in vivo effectiveness against Mycobacterium tuberculosis, including multi-drug resistant strains (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).
Photochemical Properties
Research has been conducted on the photochemistry of similar compounds, demonstrating low-efficiency substitution and decarboxylation under various conditions, which highlights the compound's stability and potential modification pathways (Mella, Fasani, & Albini, 2001).
Synthesis and Antibacterial Activity
Various derivatives have been synthesized for antibacterial applications. These compounds exhibit moderate activity against an assortment of bacterial species, indicating their potential as antibacterial agents (Abu-Sheaib, Zahra, El-Abadelah, & Voelter, 2008).
Antimicrobial Study of Fluoroquinolone-based Derivatives
Fluoroquinolone-based derivatives of 2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid have been studied for their antifungal and antibacterial activities, demonstrating promising results in this area (Patel & Patel, 2010).
Antitumor Activity
Derivatives of this compound have displayed significant antitumor activity against various human tumor cell lines, especially breast carcinoma, indicating their potential in cancer treatment (El-Abadelah, Abu Shuheil, Hassuneh, Al-Hiari, & Qaisi, 2007).
properties
IUPAC Name |
2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-8-3-4-9-10(13(16)17)6-11(7-1-2-7)15-12(9)5-8/h3-7H,1-2H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXRYZZREWPGFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid |
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